molecular formula C22H26N4O3 B1672394 GSK-5959

GSK-5959

Cat. No.: B1672394
M. Wt: 394.5 g/mol
InChI Key: LTUGYAOMCKNTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

GSK-5959 is a potent, selective, and cell-permeable inhibitor of the BRPF1 bromodomain . The BRPF1 bromodomain is a protein module that recognizes acetylated lysine residues, playing a crucial role in regulating gene expression.

Mode of Action

This compound interacts with the BRPF1 bromodomain, inhibiting its function. It has an IC50 value of approximately 80 nM, indicating a high degree of potency . It also displays selectivity over closely related family members, BRPF2 and BRPF3 .

Biochemical Pathways

The BRPF1 bromodomain is involved in the recognition of acetylated histone proteins, a key process in the reading of epigenetic marks and the regulation of gene expression

Pharmacokinetics

It is described as being cell-permeable , which suggests it can cross cell membranes and reach its target within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK-5959 involves several key steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce this compound in bulk quantities while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

GSK-5959 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce deoxygenated compounds, and substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

GSK-5959 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the role of BRPF1 in chromatin remodeling and gene expression.

    Biology: Employed in cellular and molecular biology research to investigate the effects of BRPF1 inhibition on cellular processes and pathways.

    Medicine: Explored as a potential therapeutic agent for diseases related to dysregulated gene expression, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic regulators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GSK-5959

This compound is unique due to its high selectivity for BRPF1 over other bromodomains, including BRPF2 and BRPF3. This selectivity allows for more precise modulation of gene expression and chromatin remodeling, making it a valuable tool in epigenetic research and potential therapeutic applications .

Properties

IUPAC Name

N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-24-18-13-16(23-21(27)15-9-5-6-10-20(15)29-3)17(26-11-7-4-8-12-26)14-19(18)25(2)22(24)28/h5-6,9-10,13-14H,4,7-8,11-12H2,1-3H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUGYAOMCKNTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCCC4)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.